2-Dimethylaminopyridine vs. 4-Dimethylaminopyridine: Reactivity Reversal in Methiodide Hydrolysis
In a kinetic study of methiodide derivatives reacting with hydroxide ions in water, 2-dimethylaminopyridine methiodide exhibited a remarkable reactivity advantage over its 4-isomer. The 2-isomer was 8.5 × 10^3 times more reactive than the 4-isomer at 20 °C, attributed primarily to a lower activation energy (ΔEa = -6.4 kcal mol⁻¹). [1] This finding underscores the profound impact of substituent position on reaction kinetics, highlighting a scenario where 2-DMAP vastly outperforms the more common 4-DMAP.
| Evidence Dimension | Reaction rate (relative reactivity) |
|---|---|
| Target Compound Data | 8.5 × 10^3 times more reactive than 4-isomer |
| Comparator Or Baseline | 4-Dimethylaminopyridine methiodide |
| Quantified Difference | 8,500-fold increase in reactivity |
| Conditions | Reaction of methiodides with hydroxide ions in water at 20 °C |
Why This Matters
This data identifies a specific reaction system where 2-DMAP provides a kinetically distinct advantage over 4-DMAP, justifying its selection for specialized nucleophilic catalysis.
- [1] Kinetics of reactions in heterocycles. Part XIV. Reactions of 2- and 4-amino-, -methylamino-, and -dimethylamino-pyridine methiodides and 2-methylthiopyrimidine methiodide with hydroxide ions in water. Journal of the Chemical Society, Perkin Transactions 2, 1972, 1804-1809. DOI: 10.1039/P29720001804. View Source
